ETHYL (2E)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
The synthesis of ETHYL (2E)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter activity in neurological disorders. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Ethyl (2E)-5-(4-bromophenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
Ethyl (2E)-5-(4-methylphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and interactions with biological targets.
These comparisons highlight the uniqueness of ETHYL (2E)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE and its potential advantages in various applications.
Properties
Molecular Formula |
C28H28FN5O5S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28FN5O5S/c1-4-39-27(36)24-17(2)30-28-33(25(24)18-5-7-20(29)8-6-18)26(35)23(40-28)16-19-15-21(34(37)38)9-10-22(19)32-13-11-31(3)12-14-32/h5-10,15-16,25H,4,11-14H2,1-3H3/b23-16+ |
InChI Key |
KMKDBWVKKFDQRA-XQNSMLJCSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.